Welcome to the BenchChem Online Store!
molecular formula C11H14O2S B8494575 (3-Methyl-4-methylsulfanyl-phenyl)-acetic acid methyl ester

(3-Methyl-4-methylsulfanyl-phenyl)-acetic acid methyl ester

Cat. No. B8494575
M. Wt: 210.29 g/mol
InChI Key: FYEBYIKGSKLOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07935699B2

Procedure details

(3-Methyl-4-methylsulfanyl-phenyl)-acetic acid (prepared as in PCT WO 2004/052869 A1, Example 57, 1.50 g, 7.64 mmol) was placed in a pressure bottle with methanol (15 mL) and concentrated sulfuric acid (9 drops) and heated at 70° C. for 16 h and then stirred at 25° C. for 2 days. The reaction was then diluted with chloroform and concentrated with silica gel (4 g) in vacuo and purified on Biotage Flash chromatography system (40M column, silica gel, 20% ethyl acetate/hexanes) to afford (3-methyl-4-methylsulfanyl-phenyl)-acetic acid methyl ester (1.34 g, 83%) as an amber oil.
Name
(3-Methyl-4-methylsulfanyl-phenyl)-acetic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)NC1C=CC=C(CN2C=CC(N[C:21](=[O:40])[C@@H:22]([C:29]3[CH:34]=[CH:33][C:32]([S:35]([CH3:38])(=O)=O)=[C:31](Cl)[CH:30]=3)CC3CCCC3)=N2)C=1)(C)(C)C.[CH3:42][OH:43].[CH:44](Cl)(Cl)Cl>S(=O)(=O)(O)O>[CH3:42][O:43][C:21](=[O:40])[CH2:22][C:29]1[CH:34]=[CH:33][C:32]([S:35][CH3:38])=[C:31]([CH3:44])[CH:30]=1

Inputs

Step One
Name
(3-Methyl-4-methylsulfanyl-phenyl)-acetic acid
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=CC=C1)CN1N=C(C=C1)NC([C@H](CC1CCCC1)C1=CC(=C(C=C1)S(=O)(=O)C)Cl)=O)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated with silica gel (4 g) in vacuo
CUSTOM
Type
CUSTOM
Details
purified on Biotage Flash chromatography system (40M column, silica gel, 20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)SC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.